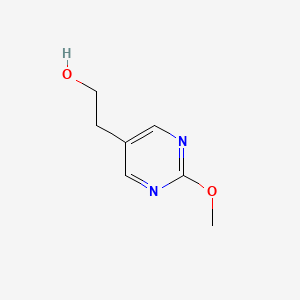

2-(2-Methoxypyrimidin-5-yl)ethan-1-ol

Description

2-(2-Methoxypyrimidin-5-yl)ethan-1-ol is a heterocyclic alcohol featuring a pyrimidine ring substituted with a methoxy group at the 2-position and an ethanol moiety at the 5-position. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or intermediates in drug synthesis . This compound serves as a versatile building block in organic synthesis, with applications in developing targeted therapeutics and functional materials.

Properties

IUPAC Name |

2-(2-methoxypyrimidin-5-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-11-7-8-4-6(2-3-10)5-9-7/h4-5,10H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPZXIARIHVPNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxypyrimidin-5-yl)ethan-1-ol typically involves the reaction of 2-chloro-5-methoxypyrimidine with ethylene glycol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxypyrimidin-5-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of 2-(2-methoxypyrimidin-5-yl)acetaldehyde or 2-(2-methoxypyrimidin-5-yl)acetic acid.

Reduction: Formation of 2-(2-methoxypyrimidin-5-yl)ethanamine.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-(2-Methoxypyrimidin-5-yl)ethan-1-ol has been explored for its potential therapeutic applications. Its structural similarity to other biologically active compounds suggests it may interact with various biological targets.

- Antitumor Activity : Research indicates that this compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

- Anti-inflammatory Effects : Studies have shown that it can modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation.

Biochemical Probes

Due to its ability to interact with enzymes and receptors, 2-(2-Methoxypyrimidin-5-yl)ethan-1-ol serves as a biochemical probe in metabolic studies. This application allows researchers to investigate metabolic pathways and therapeutic targets effectively.

Organic Synthesis

The compound acts as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups enable it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are crucial in developing new pharmaceuticals and agrochemicals .

Case Study 1: Antitumor Efficacy

In a study involving human myelodysplastic syndrome cells (SKM-1), 2-(2-Methoxypyrimidin-5-yl)ethan-1-ol was found to significantly increase intracellular levels of acetyl-histone H3 while inducing apoptosis. This suggests its potential as a therapeutic agent for hematological malignancies.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the compound's role in modulating inflammatory responses in vitro. Results indicated that it effectively reduced the secretion of pro-inflammatory cytokines from activated macrophages, supporting its potential use in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-(2-Methoxypyrimidin-5-yl)ethan-1-ol is not well-defined. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2-Methoxypyrimidin-5-yl)ethan-1-ol with analogous pyrimidine and pyridine derivatives, focusing on structural variations, synthetic routes, and physicochemical properties.

2,2-Difluoro-2-(2-methoxypyrimidin-5-yl)ethan-1-ol (Compound 18)

Structural Differences: Differs by the addition of two fluorine atoms on the ethanol carbon. Synthesis: Prepared via copper-mediated coupling of ethyl 2-bromo-2,2-difluoroacetate with 5-iodo-2-methoxypyrimidine in DMSO at 50°C . Key Properties:

- The difluoro group may reduce rotational freedom, altering conformational dynamics compared to the non-fluorinated parent compound.

2-(2-((3,4-Bis(benzyloxy)benzyl)amino)ethoxy)ethan-1-ol (YTK-A76)

Structural Differences: Contains a benzyloxy-substituted aromatic ring linked via an aminoethoxy spacer. Synthesis: Reductive amination of 3,4-bis(benzyloxy)benzaldehyde with 2-(2-aminoethoxy)ethanol using sodium triacetoxyborohydride . Key Properties:

- The aminoethoxy linker enables protonation at physiological pH, improving interaction with charged biological targets.

2-(5-Methoxypyridin-2-yl)ethan-1-one

Structural Differences : Replaces the pyrimidine ring with pyridine and the hydroxyl group with a ketone.

Synthesis : Derived via coupling of pyrrolo-pyrimidine intermediates with methoxypyridyl acetic acid .

Key Properties :

- The ketone group reduces polarity compared to alcohols, decreasing solubility in polar solvents.

- Pyridine’s lower basicity (pKa ~1.0 vs. pyrimidine’s ~1.3) may alter binding affinity in enzymatic contexts.

2-[2-(Methylamino)pyrimidin-5-yl]ethan-1-ol

Structural Differences: Substitutes the 2-methoxy group with a methylamino moiety. Key Properties:

- The methylamino group increases basicity, enhancing solubility in acidic environments.

- Potential for stronger hydrogen-bonding interactions via the NH group compared to the methoxy oxygen .

2-Methoxypyrimidin-5-ol

Structural Differences: Lacks the ethanol chain, with a hydroxyl group directly on the pyrimidine ring. Key Properties:

- Higher acidity (pKa ~7–8) due to the phenolic-like hydroxyl group, influencing ionization at physiological pH .

- Reduced steric bulk may improve binding to flat aromatic interfaces in proteins.

Comparative Data Table

Research Implications

- Fluorinated Derivatives : The difluoro analog (Compound 18) demonstrates how halogenation can fine-tune pharmacokinetic properties, such as metabolic resistance .

- Linker Modifications : YTK-A76 highlights the role of spacer groups in balancing solubility and target engagement .

- Heterocycle Switching : Pyridine-based analogs (e.g., 2-(5-methoxypyridin-2-yl)ethan-1-one) underscore the impact of aromatic system electronics on bioactivity .

Biological Activity

2-(2-Methoxypyrimidin-5-yl)ethan-1-ol, a compound with the CAS number 1000572-80-4, has garnered attention in scientific research for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 2-(2-Methoxypyrimidin-5-yl)ethan-1-ol is C8H10N2O2, featuring a pyrimidine ring substituted with a methoxy group and an ethanol moiety. This structure is crucial for its interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of pyrimidine compounds, including 2-(2-Methoxypyrimidin-5-yl)ethan-1-ol, exhibit notable antimicrobial activity. A study screened various pyrimidine derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results showed that certain modifications to the pyrimidine structure significantly influenced antimicrobial efficacy:

| Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against C. albicans |

|---|---|---|---|

| 3e | Moderate | Moderate | Moderate |

| 3h | Moderate | Low | Low |

| 3m | Low | Moderate | Low |

The introduction of electron-donating groups like methoxy at specific positions modulated the activity against these pathogens, indicating structure-activity relationships that warrant further investigation .

Anticancer Activity

The potential anticancer properties of 2-(2-Methoxypyrimidin-5-yl)ethan-1-ol are linked to its ability to inhibit specific kinase pathways. In vitro studies have shown that compounds with similar structures can inhibit the ERK5 mitogen-activated protein kinase pathway, which is implicated in tumor growth and survival. A related study demonstrated that modifications to the pyrimidine ring could enhance potency against cancer cell lines:

| Compound | IC50 (nM) in HeLa Cells |

|---|---|

| 32a | 150 |

| 32f | 25 |

These findings suggest that further optimization of the compound could lead to more effective anticancer agents .

The biological activity of 2-(2-Methoxypyrimidin-5-yl)ethan-1-ol is primarily attributed to its interaction with specific molecular targets within cells. The methoxy group enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets such as kinases. The inhibition of ERK5 autophosphorylation has been noted as a key mechanism through which this compound exerts its effects on cell proliferation and survival .

Case Studies

Several case studies have highlighted the efficacy of pyrimidine derivatives in various therapeutic contexts:

- Antimicrobial Efficacy : A study evaluated the antimicrobial potential of several pyrimidine derivatives, including those similar to 2-(2-Methoxypyrimidin-5-yl)ethan-1-ol, against resistant strains of bacteria. Results indicated significant activity against multi-drug resistant Staphylococcus aureus.

- Cancer Cell Line Studies : The compound was tested in various cancer cell lines (e.g., HeLa, MCF7), demonstrating selective cytotoxicity at low concentrations while sparing normal cells, suggesting a favorable therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.